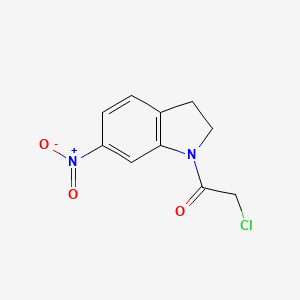

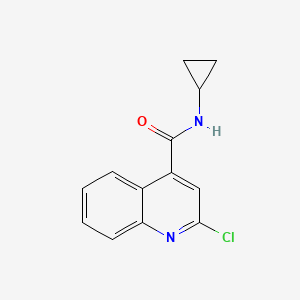

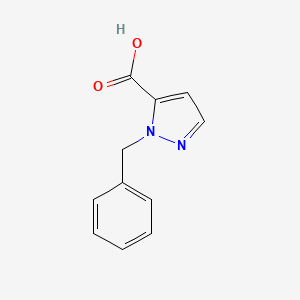

![molecular formula C8H7ClN2O B3388531 (2-氯咪唑并[1,2-a]吡啶-3-基)甲醇 CAS No. 878466-60-5](/img/structure/B3388531.png)

(2-氯咪唑并[1,2-a]吡啶-3-基)甲醇

描述

“(2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol” is a chemical compound with the molecular formula C8H7ClN2O and a molecular weight of 182.61 . It is typically stored at room temperature and comes in a powder form .

Synthesis Analysis

The synthesis of compounds similar to “(2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol” has been reported in the literature. For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . Another study reported the synthesis of new chalcones containing a 2-chloroimidazo[1,2-a]pyridine fragment .Molecular Structure Analysis

The InChI code for “(2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol” is 1S/C8H7ClN2O/c9-8-6(5-12)11-4-2-1-3-7(11)10-8/h1-4,12H,5H2 .Physical And Chemical Properties Analysis

“(2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol” is a powder that is stored at room temperature . The optical band gaps of new chalcones containing a 2-chloroimidazo[1,2-a]pyridine fragment have been estimated at 2.61 and 2.41 eV based on their electronic absorption spectra .科学研究应用

荧光分子转子

Jadhav 和 Sekar (2017) 的一项研究合成了一系列荧光分子转子 (FMR),起始原料为 2-氯咪唑并[1,2-a]吡啶-3-甲醛。这些 FMR 在粘性环境中表现出显着的发射强度增强,使其成为生物和材料科学中粘度传感应用的潜在候选者 Jadhav & Sekar,2017。

磷光变色

Li 和 Yong (2019) 报道了 (2-氯咪唑并[1,2-a]吡啶-3-基)甲酮的新型位置异构体,这些异构体在暴露于酸碱蒸汽刺激后表现出可逆的磷光变色。这一发现为在传感器和显示技术中开发动态功能材料开辟了可能性 Li & Yong,2019。

磁性及晶体结构

Yong、Zhang 和 She (2013) 进行的一项研究探索了源自 2-(咪唑并[1,2-a]吡啶-2-基)-2-氧代乙酸根的盐酸盐晶体的结构和磁性,重点关注了晶体堆积结构与磁性行为之间的关系。这项研究有助于理解分子磁性和材料科学 Yong、Zhang 和 She,2013。

配位聚合物和光致发光性质

Yin、Li、Yan 和 Yong (2021) 利用一种新的配体,6-(4-羧基苯基)-3-(2-氯咪唑并[1,2-a]吡啶-3-基)吡啶-2-甲酸,构建了各种维度的配位聚合物。这些结构表现出多样的光致发光和磁性,表明它们在光电和磁性应用中的潜力 Yin、Li、Yan 和 Yong,2021。

合成方法

Schwerkoske、Masquelin、Perun 和 Hulme (2005) 介绍了一种新颖的一步法合成一系列 3-氨基咪唑并[1,2-a]吡啶。该方法代表了咪唑并[1,2-a]吡啶衍生物合成的重大进步,为这些化合物的制备提供了一条更有效的途径 Schwerkoske、Masquelin、Perun 和 Hulme,2005。

安全和危害

The safety information for “(2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

未来方向

The future directions for the study of “(2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol” and similar compounds could involve their use in optoelectronics . The optical and electrochemical properties of these compounds can be changed via the introduction of various functional groups into the 1-azaindolizine fragment, as well as by the extension of the π-conjugated system of the chromophore . These structural variations affect the quantum yield and the UV-Vis absorption range .

作用机制

Target of Action

Compounds containing the imidazo[1,2-a]pyridine fragment are known to have a broad spectrum of biological and pharmacological activity .

Mode of Action

It’s known that the compound’s interaction with its targets can be influenced by the introduction of various functional groups into the 1-azaindolizine fragment .

Biochemical Pathways

Compounds containing the imidazo[1,2-a]pyridine fragment are known to affect various biochemical pathways due to their broad spectrum of biological and pharmacological activity .

Action Environment

It’s known that the optical and electrochemical properties of a compound can be changed via introduction of various functional groups into the 1-azaindolizine fragment .

属性

IUPAC Name |

(2-chloroimidazo[1,2-a]pyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-8-6(5-12)11-4-2-1-3-7(11)10-8/h1-4,12H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDSODDUAWUGBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)CO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24835011 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(2-Methylcyclopropyl)furan-2-yl]propanoic acid](/img/structure/B3388460.png)

![Pentanoic acid, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3388515.png)

![3-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3388519.png)

![[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine](/img/structure/B3388528.png)